3-(Quinolin-6-YL)propanoic acid
Overview
Description
3-(Quinolin-6-YL)propanoic acid is a heterocyclic organic compound . It has a molecular weight of 201.22 . The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular formula of 3-(Quinolin-6-YL)propanoic acid is C12H11NO2 . The canonical SMILES structure is C1=CC2=C(C=CC(=C2)CCC(=O)O)N=C1 .Physical And Chemical Properties Analysis
3-(Quinolin-6-YL)propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 201.22 and a molecular formula of C12H11NO2 .Scientific Research Applications
Applications in Analytical Methods
The derivatives of 3-(Quinolin-6-YL)propanoic acid, particularly 3-Quinolin-4-one propanoic acids, have shown molecular similarity with fluoroquinolone antibiotics, making them prospective scaffolds for creating antimicrobial drugs. Analytical methods for quality control of these active pharmaceutical ingredients (APIs) have been studied extensively. Techniques like 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy have been proposed for developing quality control methods for these compounds. Specifically, 13C NMR-spectroscopy has been crucial in solving the problem of the tautomeric forms of these compounds (Zubkov et al., 2016).
Applications in Molecular Diversity & Synthesis
New amides of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids were synthesized to extend the molecular diversity of derivatives of 3-alkyl carboxylic acids of quinolin-4-ones. The synthesis involved using specific activators for acid activation and direct aminolysis of esters of these acids. These processes were optimized based on the structural elements present in the acids, highlighting the intricate chemistry and potential for creating diverse molecular compounds (Ruschak et al., 2016).
Applications in Green Synthesis
The compound, 3-(2-Chloroquinolin-3-yl)acrylic acid, was synthesized using a green protocol via Knoevenagal Reaction. This process involved the condensation of 2-chloro 3-formyl quinoline with malonic acid under microwave irradiation, offering a high yield in a short time span. The significance of this process is underscored by its environmentally friendly approach and its application in the synthesis of derivatives that have potential medicinal applications, such as in the treatment of male erectile dysfunction (Shastri & Joshi, 2014).
Applications in Corrosion Inhibition
Quinolin derivatives have been studied as corrosion inhibitors. Specifically, quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide demonstrated excellent inhibitory properties for mild steel in HCl solution. This substance acts as an anodic inhibitor and its adsorption follows the Langmuir isotherm model, highlighting its potential in industrial applications to protect metals from corrosive environments (Saliyan & Adhikari, 2008).
Safety and Hazards
properties
IUPAC Name |
3-quinolin-6-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-3,5,7-8H,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKRMFOVLLETOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCC(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629005 | |
Record name | 3-(Quinolin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-YL)propanoic acid | |
CAS RN |
476660-20-5 | |
Record name | 3-(Quinolin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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